molecular formula C20H23NO3 B2665372 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034602-02-1

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2665372
CAS No.: 2034602-02-1
M. Wt: 325.408
InChI Key: XUVBCBFZIFRWLD-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of indane derivatives. Indanes are characterized by a fused cyclopentane and benzene ring structure, which imparts unique chemical and biological properties to the compound[_{{{CITATION{{{_1{2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO2,3 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indane core. One common approach is the cyclization of appropriate precursors to form the indane ring, followed by functional group modifications to introduce the hydroxy and methoxy groups. The final step involves the coupling of the indane derivative with 3-(4-methoxyphenyl)propanoic acid to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxy group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and antioxidant properties, making it a candidate for drug development.

Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer, inflammation, and microbial infections.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

  • Receptors: It can bind to specific receptors, triggering signaling pathways that result in therapeutic outcomes.

  • Pathways: It may modulate various biochemical pathways, such as those involved in inflammation, cell proliferation, and microbial resistance.

Comparison with Similar Compounds

  • Indole derivatives

  • 2,3-Dihydro-1H-inden-1-one derivatives

  • Other amide compounds with similar molecular frameworks

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-24-18-9-6-15(7-10-18)8-11-19(22)21-14-20(23)12-16-4-2-3-5-17(16)13-20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVBCBFZIFRWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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